molecular formula C17H19NO B5561416 N-benzyl-N-isopropylbenzamide

N-benzyl-N-isopropylbenzamide

Cat. No.: B5561416
M. Wt: 253.34 g/mol
InChI Key: YNCVMXHEJUCNJN-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Benzamide (B126) Chemistry

N-substituted benzamides are a significant class of organic compounds characterized by an amide functional group where the nitrogen atom is bonded to a benzoyl group and one or two other organic substituents. mdpi.com The amide bond is a fundamental linkage in numerous biologically active molecules and synthetic polymers. mdpi.comresearchgate.net The identity of the substituents on the nitrogen atom dramatically influences the compound's physical and chemical properties, including its three-dimensional shape, electronic distribution, and potential for intermolecular interactions. sci-hub.se

The presence of both a benzyl (B1604629) and an isopropyl group on the nitrogen atom of N-benzyl-N-isopropylbenzamide imparts a combination of aromatic and aliphatic character, as well as steric bulk. This specific substitution pattern distinguishes it from simpler N-alkyl or N-aryl benzamides and influences its reactivity and potential applications. The study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR) within the benzamide class. nih.gov

Academic Significance and Research Trajectories for Benzamide Compounds

Benzamide and its derivatives are of profound interest to the academic and industrial research communities due to their wide-ranging biological activities. researchgate.netontosight.ai They are recognized as versatile scaffolds in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. ontosight.aiontosight.ai The ability of the benzamide core to be readily functionalized allows for the systematic modification of its structure to optimize interactions with specific biological targets, such as enzymes and receptors. mdpi.comontosight.ai

Research trajectories for benzamide compounds are diverse and continually evolving. A significant area of focus is the synthesis of novel derivatives and their evaluation for various therapeutic applications. nih.govresearchgate.net This includes the development of compounds as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov Furthermore, the unique chemical properties of benzamides make them valuable building blocks in organic synthesis for the creation of more complex molecules. mdpi.comresearchgate.net

Overview of Current Research Themes for this compound and Related Derivatives

Current research involving this compound and its closely related derivatives touches upon several key themes. One area of investigation is its synthesis and characterization. For instance, studies have reported the synthesis of 2-benzyl-N-isopropylbenzamide, a positional isomer, and detailed its spectroscopic data. mdpi.com

A significant research thrust is the exploration of the mechanistic aspects of reactions involving such compounds. For example, the benzylic lithiation of N-benzyl-N,N'-dimethyl urea (B33335) and the ortho lithiation of N,N-diisopropylbenzamide have been studied to understand the mechanism of proton transfer in directed lithiation reactions. acs.org While not directly this compound, these studies on structurally similar compounds provide valuable insights into the reactivity of the benzamide functional group.

Furthermore, research into the broader class of N-substituted benzamides continues to uncover novel applications. For example, studies on tryptamine-based benzamide derivatives have shown significant antimicrobial activities. pjps.pk While specific research on the biological activity of this compound is not extensively detailed in the provided results, the general trends in benzamide research suggest that its potential in medicinal chemistry remains an area of interest.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₉NO mdpi.com
Molecular Weight 253.34 g/mol -
Appearance White solid mdpi.com
Melting Point 118–119 °C (for 2-benzyl-N-isopropylbenzamide) mdpi.com

Spectroscopic Data for 2-benzyl-N-isopropylbenzamide

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36–7.31 (m, 2H), 7.27–7.14 (m, 7H), 5.45 (s, 1H), 4.18 (s, 2H), 4.15–4.09 (m, 1H), 1.07 (d, J = 6.8 Hz, 6H) mdpi.com
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.2, 141.0, 138.5, 137.2, 131.1, 129.9, 128.9, 128.5, 127.3, 126.4, 126.1, 41.7, 38.9, 22.6 mdpi.com
HRMS (ESI) m/z: [M + Na]⁺ calcd for C₁₇H₁₉NONa 276.1364; found 276.1365 mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(2)18(13-15-9-5-3-6-10-15)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCVMXHEJUCNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for N Benzyl N Isopropylbenzamide and Functional Analogs

Modern Amidation Reactions and Strategic Approaches

The formation of the amide bond between a carboxylic acid derivative and an amine remains a fundamental transformation. Contemporary methods focus on efficiency, selectivity, and mild reaction conditions.

Amidation of Activated Carboxylic Acid Derivatives with N-isopropylbenzylamine

A prevalent and reliable method for synthesizing N-benzyl-N-isopropylbenzamide involves the reaction of N-isopropylbenzylamine with an activated benzoic acid derivative. chemicalbook.comlookchem.com The most common activators are acyl halides (e.g., benzoyl chloride) and acid anhydrides. This approach, often performed under Schotten-Baumann conditions, is characterized by its high efficiency and the formation of a stable C-N bond.

The reaction typically proceeds by the nucleophilic attack of the secondary amine, N-isopropylbenzylamine, on the electrophilic carbonyl carbon of the activated benzoic acid. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Key Features:

High Reactivity: Acyl chlorides and anhydrides are highly electrophilic, leading to rapid reaction rates.

Versatility: This method is compatible with a wide range of substituted benzoyl chlorides and secondary amines.

Byproduct Formation: The generation of stoichiometric amounts of salt byproducts (e.g., triethylammonium (B8662869) chloride) is a notable drawback.

Table 1: Examples of Amidation using Activated Carboxylic Acid Derivatives

Carboxylic Acid DerivativeAmineBase/ConditionsProductTypical Yield
Benzoyl chlorideN-isopropylbenzylaminePyridine, CH2Cl2, 0 °C to rtThis compoundHigh
Benzoic anhydrideN-isopropylbenzylamineDMAP (cat.), CH2Cl2, rtThis compoundGood to High

Benzotriazole-Mediated Synthesis of N-substituted Benzamides

Benzotriazole-based reagents have emerged as exceptional auxiliaries in organic synthesis, particularly for amide bond formation. thieme-connect.com N-acylbenzotriazoles, prepared from the reaction of carboxylic acids with benzotriazole (B28993), are stable, crystalline solids that act as efficient acylating agents. thieme-connect.com Unlike highly reactive acyl chlorides, N-acylbenzotriazoles are generally less sensitive to moisture and can be handled more easily. thieme-connect.com

The methodology involves the activation of benzoic acid with a benzotriazole-based coupling reagent to form an N-benzoylbenzotriazole intermediate. This intermediate then reacts smoothly with N-isopropylbenzylamine, with the benzotriazole anion serving as an excellent leaving group, to yield this compound. researchgate.netnih.gov This method avoids the harsh conditions and aggressive reagents associated with other activation strategies. thieme-connect.com

Key Features:

Mild Conditions: The reactions are typically carried out under neutral or basic conditions at room temperature. thieme-connect.com

High Purity: The byproducts are generally easy to remove, leading to high purity of the final amide product.

Broad Applicability: The method is compatible with a wide variety of sensitive functional groups. nih.gov

Advanced Catalytic Syntheses

Catalytic methods represent the forefront of modern synthetic chemistry, offering atom-economical and environmentally friendly alternatives to classical stoichiometric reactions.

Transition Metal-Catalyzed N-Alkylation Strategies

An alternative approach to forming the this compound scaffold is through the N-alkylation of a pre-formed amide. Transition metal-catalyzed N-alkylation of amides with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a particularly green and atom-economic process. sioc-journal.cndicp.ac.cn In this strategy, a catalyst (e.g., based on Ruthenium, Iridium, or Manganese) temporarily dehydrogenates an alcohol to form an aldehyde in situ. dicp.ac.cnresearchgate.net

For the synthesis of this compound, this could involve the reaction of N-isopropylbenzamide with benzyl (B1604629) alcohol. The in-situ-generated benzaldehyde (B42025) would then undergo a condensation reaction with the secondary amide, followed by reduction of the resulting intermediate by the catalyst using the "borrowed" hydrogen. The only byproduct of this process is water. dicp.ac.cn

Key Features:

Atom Economy: The only byproduct is water, making it a highly atom-efficient process. dicp.ac.cn

Green Chemistry: It avoids the use of pre-activated, stoichiometric alkylating agents like alkyl halides. sioc-journal.cn

Catalyst Dependent: The efficiency and selectivity of the reaction are highly dependent on the choice of the transition metal catalyst and ligands. acs.org

Table 2: Comparison of N-Alkylation Catalytic Systems

Catalyst SystemAlkylating AgentAmide SubstrateKey Advantage
Ru-based pincer complexesPrimary AlcoholsPrimary/Secondary AmidesHigh efficiency and selectivity for mono-alkylation. dicp.ac.cn
Ir-based complexesAlcoholsAmines/AmidesEffective for hydroamination and N-alkylation. acs.org
Mn-based pincer complexesAlcoholsUnactivated AmidesUtilizes an earth-abundant, economical metal. researchgate.net

Palladium-Catalyzed C-H Functionalization for Ortho-Acylation of Tertiary Benzamides

The direct functionalization of otherwise inert C-H bonds is a powerful tool for modifying complex molecules. For tertiary benzamides like this compound, the amide group itself can act as a directing group to guide a transition metal catalyst to a specific position on the aromatic ring. Palladium-catalyzed ortho-acylation is a notable example of this strategy. nih.govnih.govacs.org

In this process, a palladium catalyst, in the presence of an oxidant and an acyl source (such as an arylglyoxylic acid or an aldehyde), selectively functionalizes the C-H bond at the ortho-position to the amide group. nih.govmdpi.com This allows for the synthesis of functional analogs of this compound bearing an acyl group at the 2-position of the benzoyl moiety. The reaction proceeds via the formation of a palladacycle intermediate, where the palladium coordinates to the amide oxygen, facilitating the C-H activation step. nih.govacs.org

Key Features:

High Regioselectivity: The amide directing group ensures exclusive functionalization at the ortho position. nih.gov

Step Economy: It avoids the multi-step sequences often required for introducing substituents onto an aromatic ring.

Functional Group Tolerance: A range of functional groups on both the benzamide (B126) and the acylating agent are often tolerated. acs.org

Table 3: Conditions for Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

SubstrateAcyl SourceCatalystOxidant/AdditiveSolventYield Range
N,N-dialkylbenzamideArylglyoxylic AcidPd(TFA)2(NH4)2S2O8 / Ag2CO3Dioxane/Toluene62-81% acs.org
N,N-dialkylbenzamideα-Oxocarboxylic AcidPd(OAc)2Ag2OTFA/DCEGood to Excellent mdpi.com

Mechanochemical Synthesis Pathways for Amide Formation

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.govrsc.orgbohrium.com This solvent-free or low-solvent approach can lead to the formation of amide bonds with high efficiency, often reducing reaction times and simplifying work-up procedures. researchgate.netacs.org

The synthesis of amides via mechanochemistry can be achieved by milling a carboxylic acid and an amine in the presence of a coupling reagent, such as carbodiimides or 2,4,6-trichloro-1,3,5-triazine. nih.govresearchgate.net The mechanical energy facilitates the intimate mixing and activation of the reactants, promoting the formation of the amide bond without the need for bulk solvent. This methodology is applicable to a wide range of substrates and represents a sustainable alternative to traditional solution-phase synthesis. acs.org

Key Features:

Sustainability: Drastically reduces or eliminates the need for organic solvents. bohrium.com

Efficiency: Reactions can be faster and more efficient than their solution-phase counterparts.

Novel Reactivity: Can enable transformations that are difficult to achieve in solution.

Chemo- and Regioselective Synthesis Protocols

The synthesis of this compound, a tertiary amide, requires precise control over chemo- and regioselectivity to ensure the correct formation of the amide bond and prevent unwanted side reactions. Modern synthetic methodologies offer several powerful approaches to achieve this, primarily focusing on the activation of carboxylic acid derivatives or the direct exchange of amide groups.

Transamidation Approaches for this compound Synthesis

Transamidation, the conversion of one amide to another by reaction with an amine, represents a highly atom-economical and increasingly viable route for the synthesis of tertiary amides like this compound. The primary challenge in this approach is the inherent stability and low reactivity of the C-N bond in the starting amide. bris.ac.uk However, recent advances in catalysis have provided efficient solutions. bris.ac.uk

The synthesis of this compound via transamidation would typically involve reacting a precursor tertiary amide with N-benzylisopropylamine or, alternatively, reacting N-isopropylbenzamide with a benzylating aminating agent. The transamidation of tertiary amides is particularly challenging. rsc.org

Several catalytic systems have been developed to facilitate this transformation under relatively mild conditions:

Zirconium and Hafnium Catalysis: Simple zirconium and hafnium amido complexes, such as Zr(NMe₂)₄, have been identified as exceptionally efficient catalysts for equilibrium-controlled transamidation reactions between secondary amines and tertiary amides. bris.ac.uknih.gov These reactions can often proceed rapidly at room temperature, which is a significant improvement over older methods that required high temperatures. nih.gov The catalytic cycle is believed to involve the exchange of amide ligands on the metal center.

Tungsten Catalysis: For more challenging tertiary alkyl amides, a tungsten-catalyzed process has been developed. rsc.org This method employs tungsten hexachloride (WCl₆) as the catalyst, often in combination with a ligand like 1,10-phenanthroline (B135089) and an activating agent such as chlorotrimethylsilane. rsc.org Although this protocol may require higher temperatures (e.g., 140 °C), it demonstrates broad applicability for a wide range of amines and amide substrates. rsc.org

Nickel Catalysis: Nickel catalysis, particularly using a combination of NiCl₂ and specific biarylphosphine (briphos) ligands, has proven effective for the transamidation of certain unactivated tertiary amides. bris.ac.uk These reactions typically involve N-aryl benzamides reacting with primary amines, suggesting a potential pathway where an N-benzyl-N-arylbenzamide precursor could be reacted with isopropylamine (B41738). bris.ac.uk

Cooperative Acid/Iodide Catalysis: A highly chemoselective method for the transamidation of unactivated tertiary amides has been achieved through cooperative Brønsted acid and iodide catalysis. beilstein-journals.org This approach reroutes the reactivity of the tertiary amide by forming a more reactive acyl iodide intermediate, which then readily reacts with an incoming amine. beilstein-journals.org This method is notable for its excellent chemoselectivity and its use of equimolar amounts of the amine. beilstein-journals.org

The choice of catalyst and reaction conditions would be critical for optimizing the synthesis of this compound, depending on the specific precursor amide and amine used.

Catalytic Systems for Transamidation of Tertiary Amides

Catalytic SystemKey ReagentsTypical ConditionsKey FeaturesReference
Zirconium/Hafnium CatalysisZr(NMe₂)₄ or Hf(NMe₂)₄Toluene, Room TemperatureHigh efficiency for secondary amine-tertiary amide exchange; equilibrium-controlled. bris.ac.uknih.gov
Tungsten CatalysisWCl₆, 1,10-phenanthroline, ChlorotrimethylsilaneN-methylpyrrolidone (NMP), 140 °CBroadly applicable for challenging tertiary alkyl amides; moderate to excellent yields. rsc.org
Nickel CatalysisNiCl₂, Briphos LigandsNot specifiedEffective for N-aryl benzamide derivatives reacting with primary amines. bris.ac.uk
Cooperative CatalysisBrønsted Acid, Iodide Source (e.g., NaI)Not specifiedExcellent chemoselectivity via an acyl iodide intermediate; uses equivalent amounts of amines. beilstein-journals.org

Stereoselective and Diastereoselective Synthesis Considerations

While this compound is itself achiral, considerations of stereoselectivity become paramount when synthesizing functional analogs or when the synthetic pathway involves chiral intermediates or catalysts.

Atropisomerism: Tertiary benzamides can exhibit axial chirality (atropisomerism) if rotation around the Ar-C(O) bond is sufficiently restricted, typically by bulky ortho-substituents. nih.gov For this compound itself, the barrier to rotation is too low to allow for the isolation of stable atropisomers at room temperature. However, the synthesis of ortho-substituted analogs could lead to the formation of atropisomeric enantiomers or diastereomers. Enantioselective synthesis of such atropisomeric benzamides has been achieved through methods like peptide-catalyzed electrophilic aromatic substitution (e.g., bromination) on the benzamide ring. nih.gov

Diastereoselective Reactions: If a chiral center is present in either the benzyl or isopropyl group of the amine, or on the benzoyl moiety, diastereomeric products can be formed. For instance, the conjugate addition of a chiral lithium amide like lithium (R)-N-benzyl-(N-α-methylbenzyl)amide to an α,β-unsaturated ester is a well-studied diastereoselective reaction. rsc.orgbeilstein-journals.org While not a direct synthesis of the target molecule, these studies demonstrate that chiral N-benzyl amides can induce stereoselectivity. Research on the conjugate addition of achiral lithium N-benzyl-N-isopropylamide has been conducted to establish baseline substrate control in reactions with enantiopure esters. rsc.orgresearchgate.net This highlights the role of the N-benzyl-N-isopropylamide moiety as a nucleophile in stereoselective bond-forming reactions.

Enantioselective Functionalization: Another key consideration involves the enantioselective functionalization of a precursor molecule. For example, a practical, transition-metal-free method has been developed for the enantioselective α-arylation of benzylamines. bris.ac.ukbris.ac.uk This involves the enantioselective lithiation of N′-aryl-N-benzyl-N-isopropyl ureas using a chiral lithium amide base, creating a configurationally defined benzyllithium (B8763671) species. bris.ac.ukbris.ac.uk Although this applies to a urea (B33335) derivative, the principle of creating stereocenters at the benzylic position of an N-benzyl-N-isopropyl scaffold is a crucial concept for the synthesis of chiral analogs.


Comprehensive Structural Elucidation and Conformational Analysis of N Benzyl N Isopropylbenzamide

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the atomic arrangement, molecular weight, and functional groups present in N-benzyl-N-isopropylbenzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of chemically distinct protons and their immediate electronic environment. The spectrum for this compound shows characteristic signals for the aromatic protons of the benzyl (B1604629) and benzoyl groups, as well as for the aliphatic protons of the isopropyl and benzyl methylene (B1212753) groups. rsc.org The chemical shifts (δ) are typically observed in the range of 7.33–7.45 ppm for the ten protons of the two phenyl rings. rsc.org A singlet at 4.70 ppm corresponds to the two methylene (CH₂) protons of the benzyl group. rsc.org The isopropyl group presents a broad singlet for the methine (CH) proton at approximately 4.15 ppm and a broad singlet for the six methyl (CH₃) protons around 1.12 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound displays a signal for the carbonyl carbon (C=O) at approximately 168.9 ppm. rsc.org The aromatic carbons appear in the typical downfield region of 126.2 to 137.3 ppm. rsc.org The aliphatic carbons of the benzyl methylene group and the isopropyl group appear at 50.8 ppm (CH₂) and 43.4 ppm (CH), respectively, with the isopropyl methyl carbons resonating at 21.5 ppm. rsc.org

2D-NMR Spectroscopy: While specific 2D-NMR data for this compound is not extensively detailed in the cited literature, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY would confirm the coupling between the isopropyl methine proton and the methyl protons, while HSQC would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ Data sourced from reference rsc.org

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.42–7.45multiplet5H (Aromatic)
¹H7.33–7.36multiplet5H (Aromatic)
¹H4.70singlet2H (N-CH₂)
¹H4.15broad singlet1H (isopropyl CH)
¹H1.12broad singlet6H (isopropyl CH₃)
¹³C168.9-C=O (amide)
¹³C137.3-Aromatic C
¹³C133.2-Aromatic C
¹³C129.9-Aromatic C
¹³C129.2-Aromatic C
¹³C128.6-Aromatic C
¹³C128.4-Aromatic C
¹³C127.0-Aromatic C
¹³C126.2-Aromatic C
¹³C50.8-N-CH₂
¹³C43.4-isopropyl CH
¹³C21.5-isopropyl CH₃

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₇H₁₉NO), the exact mass is calculated to be 253.1467 g/mol . nih.gov HRMS analysis would yield a measured mass that closely matches this theoretical value, confirming the molecular formula.

Standard electron ionization mass spectrometry (EI-MS) provides information about the molecule's fragmentation pattern, which serves as a molecular fingerprint. The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 253, confirming the molecular weight. rsc.org Key fragment ions are also observed, including peaks at m/z 105, attributed to the benzoyl cation [C₆H₅CO]⁺, and m/z 91, corresponding to the benzyl cation [C₇H₇]⁺. rsc.org

Table 2: Mass Spectrometry Fragmentation Data for this compound Data sourced from reference rsc.org

m/zRelative Intensity (%)Proposed Fragment
25315[M]⁺ (Molecular Ion)
21024[M - C₃H₇]⁺
16220[M - C₇H₇]⁺
105100[C₆H₅CO]⁺ (Benzoyl cation)
9168[C₇H₇]⁺ (Benzyl cation)
7780[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying functional groups. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org A strong absorption band around 1633 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. rsc.org Bands for C-H stretching in the aromatic and aliphatic regions are also present. rsc.org While specific Raman data for this compound is not available in the cited literature, it would provide complementary vibrational information, especially for non-polar bonds.

Table 3: FTIR Vibrational Frequencies for this compound Data sourced from reference rsc.org

Frequency (cm⁻¹)Assignment
3061Aromatic C-H Stretch
2978, 2850Aliphatic C-H Stretch
1633Amide C=O Stretch
1421C-N Stretch / C-H Bend
1344, 1179C-H Bending / Skeletal Vibrations

X-ray Crystallography and Solid-State Architectural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available in the searched literature, analysis of a closely related compound, N-isopropylbenzamide, can illustrate the principles of solid-state analysis. researchgate.net

For a crystalline solid, X-ray diffraction analysis reveals the fundamental repeating unit of the crystal, known as the unit cell, and its symmetry. For the related compound N-isopropylbenzamide, the crystal structure has been determined. researchgate.net This analysis provides precise unit cell dimensions (a, b, c) and angles (α, β, γ), and identifies the crystal system and space group, which describe the symmetry of the molecular packing.

Note: The following data is for the related compound N-isopropylbenzamide and is presented for illustrative purposes.

Table 4: Crystal Structure Data for N-isopropylbenzamide Data sourced from reference researchgate.net

ParameterValue
CompoundN-isopropylbenzamide (C₁₀H₁₃NO)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8679 (12)
b (Å)10.359 (2)
c (Å)16.147 (3)
β (°)94.629 (3)
Volume (ų)977.8 (3)
Z (Molecules/unit cell)4

Intermolecular forces, particularly hydrogen bonds, play a crucial role in dictating the packing of molecules in a crystal. In the case of this compound, it is a tertiary amide, meaning the amide nitrogen is bonded to three carbon atoms and has no attached hydrogen atom. nih.gov Consequently, it cannot act as a hydrogen bond donor and therefore cannot form the classic N—H⋯O hydrogen bonds that are characteristic of primary and secondary amides. nih.gov

For comparison, the crystal structure of the secondary amide N-isopropylbenzamide shows that molecules are linked by intermolecular N—H⋯O hydrogen bonds. researchgate.netresearchgate.net In this structure, the hydrogen atom on the amide nitrogen of one molecule forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. researchgate.net These interactions link the molecules into one-dimensional chains, demonstrating a common packing motif for secondary amides. researchgate.netresearchgate.net The absence of this N-H donor in this compound means its solid-state architecture would be governed by weaker interactions, such as C—H⋯O contacts and van der Waals forces.

Conformational Dihedral Angles and Molecular Geometry Analysis

The precise three-dimensional arrangement of this compound is dictated by the rotational freedom around several key single bonds, giving rise to various conformations. While a specific crystal structure for this compound is not publicly available, a comprehensive analysis can be inferred from computational studies and experimental data of closely related structures, such as N-isopropylbenzamide. researchgate.netnih.gov

For this compound, the introduction of a bulky benzyl group on the nitrogen atom introduces additional steric constraints that significantly influence the preferred dihedral angles. The key dihedral angles that define the conformation of this compound are:

ω (Cα-C-N-Cα'): This describes the rotation around the amide C-N bond and is generally close to 180° (trans) or 0° (cis), with the trans conformation being overwhelmingly favored in acyclic amides due to lower steric clash.

τ1 (C6H5-C-N-CH(CH3)2): The torsion angle between the benzoyl ring and the isopropyl group.

τ2 (C6H5-C-N-CH2C6H5): The torsion angle between the benzoyl ring and the benzyl group.

τ3 (C-N-CH2-C6H5): The torsion angle defining the orientation of the benzyl phenyl ring relative to the amide backbone.

Computational modeling and analysis of related structures suggest that the molecule will adopt a conformation that minimizes steric repulsion between the bulky isopropyl and benzyl groups, as well as between these groups and the benzoyl phenyl ring. It is anticipated that the benzoyl phenyl ring will be significantly twisted out of the amide plane, likely with a dihedral angle greater than that observed for N-isopropylbenzamide due to the increased steric demand of the N-benzyl substituent.

The geometry around the nitrogen atom is expected to be trigonal planar or very close to it, a characteristic feature of amide groups. The bond lengths and angles within the benzoyl, isopropyl, and benzyl moieties are expected to conform to standard values for sp² and sp³ hybridized carbon atoms.

Table 1: Predicted Key Dihedral Angles and Geometric Parameters for this compound (based on related structures and computational models)

Parameter (Atom Definition)Predicted Value/RangeSignificance
Dihedral Angle (Car-Car-C(O)-N)30-50°Defines the twist of the benzoyl ring relative to the amide plane.
Dihedral Angle (O=C-N-CHisopropyl)180° (trans)Minimizes steric interaction between the carbonyl oxygen and the isopropyl group.
Dihedral Angle (O=C-N-CH2benzyl)180° (trans)Minimizes steric interaction between the carbonyl oxygen and the benzyl group.
Dihedral Angle (C(O)-N-CH2-Car(benzyl))60-90°Determines the orientation of the benzyl ring.
Bond Angle (C(O)-N-CH2)~120°Reflects the trigonal planar geometry of the amide nitrogen.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state, is a phenomenon of significant interest in materials science and pharmaceuticals. Benzamide (B126) and its derivatives are known to exhibit polymorphism. researchgate.netx-mol.com The specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the packing of molecules in the crystal lattice, and subtle changes in these interactions can lead to different polymorphic forms.

While there are no specific studies on the polymorphism of this compound, the structural features of the molecule suggest a propensity for forming different crystal packing arrangements. The absence of a traditional N-H donor for hydrogen bonding (as it is a tertiary amide) means that weaker C-H···O and C-H···π interactions will likely play a dominant role in the crystal packing. researchgate.net The presence of two aromatic rings also introduces the possibility of π-π stacking interactions.

Crystal engineering studies on related N-substituted benzamides provide insights into the types of supramolecular synthons that might be expected. mdpi.comnih.gov For instance, in the crystal structure of N-isopropylbenzamide, intermolecular N-H···O hydrogen bonds link the molecules into one-dimensional chains. researchgate.netnih.gov In the case of this compound, the C-H groups of the isopropyl and benzyl moieties, as well as the aromatic C-H groups, can act as weak hydrogen bond donors to the carbonyl oxygen atom.

The flexibility of the benzyl group allows for various conformations, which could lead to different packing motifs and, consequently, polymorphism. The interplay between the potential for C-H···O interactions, π-π stacking of the phenyl rings, and the steric requirements of the bulky substituents will ultimately determine the crystal structure. The study of polymorphism in benzamides has shown that even minor substitutions can significantly alter the crystal packing and the resulting physical properties. acs.orgacs.org Therefore, it is plausible that this compound could be crystallized into different polymorphic forms under varying crystallization conditions (e.g., different solvents, temperatures, or rates of cooling).

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Weak Hydrogen BondC-H (isopropyl)C=O (carbonyl)Formation of chains or dimers.
Weak Hydrogen BondC-H (benzyl CH2)C=O (carbonyl)Stabilization of the crystal lattice.
Weak Hydrogen BondC-H (aromatic)C=O (carbonyl)Contribution to the overall packing energy.
π-π StackingBenzoyl Phenyl RingBenzyl Phenyl RingFormation of columnar structures or layered motifs.
van der Waals ForcesAll atomsAll atomsGeneral space-filling and stabilization.

Theoretical and Computational Investigations on N Benzyl N Isopropylbenzamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties, including geometries, reaction energies, and spectroscopic data. DFT calculations on N-benzyl-N-isopropylbenzamide would typically involve determining the electron density to derive the molecule's energy and other properties. These calculations can predict key electronic and spectroscopic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

The flexibility of the benzyl (B1604629) and isopropyl groups attached to the amide nitrogen in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's shape, stability, and biological activity.

Theoretical calculations, particularly using DFT, can be employed to map the potential energy surface of the molecule. This involves calculating the energy of a wide range of possible conformations to identify the most stable, low-energy structures (isomers). For a related compound, 2-(benzylamino)-N-isobutylbenzamide, DFT calculations (using the B3LYP functional and 6-31G* basis set) have predicted a lowest energy conformation where the benzylamino group is orthogonal to the amide plane. smolecule.com Similar calculations for this compound would reveal its preferred three-dimensional structure and the energy barriers between different conformations.

Table 1: Predicted Conformational Properties of an Analogous Benzamide (B126)

PropertyPredicted Value for 2-(benzylamino)-N-isobutylbenzamide
Lowest Energy ConformationBenzylamino group orthogonal to the amide plane smolecule.com
Rotational Barrier (Isobutyl group)~12 kcal/mol smolecule.com
Dipole Moment4.2 Debye smolecule.com

This data is for a structurally similar compound and is presented for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, which is essential for understanding processes like conformational changes and interactions with other molecules.

MD simulations of this compound would involve placing a model of the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms to predict their motion. This would allow for the observation of how the molecule behaves in a solution, including its flexibility, conformational transitions, and interactions with the surrounding solvent. Such simulations are critical for understanding how the molecule might behave in a biological environment. Studies on similar molecules, like poly(N-isopropylacrylamide), have used MD simulations to investigate their behavior in aqueous solutions. rsc.org

The solvent can have a significant impact on the conformation and interactions of a molecule. MD simulations are particularly well-suited to study these solvent effects. By simulating this compound in different solvents, one could determine how the solvent influences the stability of different conformations and how it mediates interactions with other molecules. The arrangement of solvent molecules around the solute can be analyzed to understand solvation shells and their impact on the solute's properties.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

To investigate the potential biological targets of this compound, molecular docking studies could be performed. This would involve computationally placing the molecule into the binding site of a target protein and scoring the different binding poses based on factors like intermolecular forces and shape complementarity.

While specific molecular docking studies for this compound are not widely published, research on the closely related compound, N-benzyl-N-ethyl-p-isopropylbenzamide, has been conducted. uokerbala.edu.iq In one study, this compound was identified in the essential oil of Launaea arborescens and was subsequently docked into the active site of the acetylcholinesterase enzyme from Tetronarce californica. uokerbala.edu.iq Such studies provide insights into the potential protein-ligand interactions that could be relevant for this compound. The binding energy, which indicates the strength of the interaction, is a key output of these simulations.

Table 2: Example of Molecular Docking Results for a Related Benzamide

LigandProtein TargetPredicted Binding Energy (kcal/mol)
N-benzyl-N-ethyl-p-isopropylbenzamideTetronarce californica acetylcholinesterase-9.3 to -9.6 uokerbala.edu.iq

This data is for a structurally similar compound and is presented for illustrative purposes.

The interactions predicted by molecular docking, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for understanding the stability of the protein-ligand complex and can guide the design of more potent and selective molecules.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational techniques, particularly molecular docking, are instrumental in predicting how this compound and related molecules interact with biological macromolecules like proteins. rsc.orgbrieflands.com These methods simulate the binding process, identifying the most stable conformation (the "binding mode") of the compound within the target's binding site and estimating the strength of this interaction, known as binding affinity. rsc.orgbrieflands.com

Computational Analysis of Specific Binding Sites and Interaction Types

Beyond predicting the general binding mode, computational analysis can pinpoint the specific amino acid residues within a biological target that interact with the ligand. rsc.org This detailed view reveals the types of non-covalent interactions that anchor the molecule, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. bohrium.com

In studies of various benzamide derivatives binding to protein kinases and other receptors, several key interactions have been identified. rsc.orgnih.gov The carbonyl oxygen of the benzamide group commonly acts as a hydrogen bond acceptor. mdpi.com The aromatic rings—both the benzoyl and the benzyl moieties—can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like tryptophan. nih.govbohrium.com The bulky, non-polar isopropyl group is well-suited to occupy hydrophobic cavities within the binding site. mdpi.com

Table 1: Potential Interaction Types and Involved Moieties of this compound

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Protein Residues
Hydrogen BondingCarbonyl OxygenAmino acids with H-bond donor groups (e.g., Arginine, Serine) researchgate.netbohrium.com
Hydrophobic InteractionsIsopropyl group, Benzyl group, Phenyl ringAlanine, Valine, Leucine, Isoleucine, Methionine nih.govbohrium.com
π-π StackingPhenyl ring of benzamide, Benzyl groupPhenylalanine, Tyrosine, Tryptophan bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that aim to correlate a molecule's structural properties with its biological activity, enabling the prediction of a compound's efficacy. igi-global.comnih.gov

Development of Predictive Models for Benzamide Derivatives

Predictive QSAR models are mathematical equations developed by analyzing a series of related compounds and their measured biological activities. igi-global.comnih.gov For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. rsc.orgbohrium.com These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic changes, providing a roadmap for designing more potent compounds. rsc.orgleidenuniv.nl

The models are built using molecular descriptors that quantify various physicochemical properties. nih.gov For a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides, descriptors such as the logarithm of the distribution coefficient (LogD) and shadow parameters (which relate to molecular shape) were found to be significant in predicting activity. igi-global.com A successful QSAR model is characterized by high correlation coefficients (r²) and predictive ability (q² or r²pred). igi-global.comnih.gov

Ligand-Based and Structure-Based Design Principles for N-substituted Benzamides

The design of new molecules can follow two main computational strategies: ligand-based and structure-based design. mdpi.comnih.gov

Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. mdpi.com It relies on analyzing a set of known active molecules to create a pharmacophore model—an idealized 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. mdpi.compreprints.org For N-substituted benzamides, a pharmacophore model would define the optimal spatial relationship between the amide core, the N-substituents, and any features on the benzoyl ring. preprints.org

Structure-Based Design: When the crystal structure of the target protein is available, this method becomes a powerful tool. nih.gov It involves docking potential inhibitors directly into the target's binding site to predict their binding orientation and affinity. nih.govnih.gov This allows for the rational design of new derivatives. For instance, if docking studies of this compound revealed an unoccupied pocket near the isopropyl group, a medicinal chemist might design a new analog with a larger alkyl group to fill that space and potentially increase hydrophobic interactions and, consequently, activity. nih.gov

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry is also a valuable tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.orgacs.org By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathway. acs.org

For N,N-disubstituted amides like this compound, a key area of computational study is the restricted rotation around the amide C–N bond. nih.govresearchgate.net This bond has partial double-bond character, leading to a significant energy barrier for rotation (typically 15-20 kcal/mol). researchgate.netacs.org This restriction can result in distinct cis and trans conformers. Computational methods can calculate the height of this rotational barrier and predict the geometry of the transition state, which is often characterized by a pyramidal nitrogen atom. researchgate.net The specific nature of the N-substituents—in this case, benzyl and isopropyl—influences the rotational barrier and the relative stability of the conformers, which can in turn affect how the molecule fits into a receptor binding site. nih.gov Furthermore, computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of benzamide synthesis, such as the rhodium-catalyzed C-H activation and annulation of benzamide derivatives. acs.org

Chemical Reactivity and Mechanistic Pathway Elucidation of N Benzyl N Isopropylbenzamide

Amide Bond Reactivity and Functional Group Transformations

The amide bond in N-benzyl-N-isopropylbenzamide is characterized by significant resonance stabilization, which lends it considerable stability. However, it can participate in several key transformations under appropriate conditions.

Oxidation: The direct oxidation of the amide group within the benzamide (B126) moiety is a challenging transformation due to its inherent stability. Reactions typically require potent oxidizing agents and may lead to cleavage of the molecule rather than a simple, clean oxidation of the amide itself. More commonly, oxidative processes might target other parts of the molecule, such as the benzylic position on the N-benzyl group, depending on the reagents and conditions employed.

Reduction: The reduction of the benzamide carbonyl group is a more synthetically useful transformation. Powerful reducing agents are required to overcome the stability of the amide. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce tertiary amides like this compound to their corresponding tertiary amines. This reaction effectively replaces the carbonyl oxygen atom with two hydrogen atoms, yielding N-benzyl-N-isopropylethylamine. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of an aluminate species to form an intermediate iminium ion, which is then further reduced by another hydride attack.

The two phenyl rings in this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their substituents.

Nucleophilic Aromatic Substitution: This type of reaction is generally not favored on either of the unsubstituted aromatic rings of this compound. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, neither of which are present in the parent molecule.

Electrophilic Aromatic Substitution: The two aromatic rings show contrasting reactivity towards electrophiles.

Benzoyl Ring: The aromatic ring attached to the carbonyl group is deactivated towards electrophilic attack. The amide carbonyl acts as an electron-withdrawing group, pulling electron density from the ring and making it less nucleophilic. Consequently, electrophilic substitution reactions, such as nitration or halogenation, are slower on this ring compared to benzene (B151609). The directing effect of the carbonyl group channels incoming electrophiles primarily to the meta position.

Benzyl (B1604629) Ring: The phenyl group of the N-benzyl substituent is activated towards electrophilic substitution. The methylene (B1212753) group attached to the nitrogen atom is weakly electron-donating, which increases the electron density of the ring, particularly at the ortho and para positions. Therefore, these positions are the preferred sites for electrophilic attack.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, the general principles of amide chemistry provide a solid framework for understanding its reaction dynamics.

The hydrolysis of the amide bond, for instance, is thermodynamically favorable but kinetically slow under neutral pH due to a high activation energy barrier imparted by the resonance stabilization of the C-N bond. The rate of this reaction can be significantly increased by catalysis.

Acid Catalysis: In an acidic medium, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile like water.

Base Catalysis: Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion can directly attack the carbonyl carbon. However, for a sterically hindered tertiary amide like this compound, this pathway may be less efficient.

The following interactive table summarizes the relative kinetics of some key transformations.

TransformationConditionsKey Mechanistic FeatureRelative Rate
Neutral Hydrolysis Water, HeatNucleophilic attack by waterVery Slow
Acid-Catalyzed Hydrolysis H₃O⁺, HeatAttack on protonated carbonylModerate
Base-Catalyzed Hydrolysis OH⁻, HeatAttack by hydroxide ionSlow
LiAlH₄ Reduction Anhydrous Ether/THFHydride attack on carbonylFast
Electrophilic Nitration (Benzoyl Ring) HNO₃/H₂SO₄Attack on deactivated ringSlow
Electrophilic Nitration (Benzyl Ring) HNO₃/H₂SO₄Attack on activated ringModerate

This table presents a qualitative comparison based on established principles of amide reactivity.

Mechanistic Investigations of Catalytic Reactions Involving Benzamide Scaffolds

The benzamide scaffold is a valuable structural motif in organic synthesis, and as such, a variety of catalytic reactions involving it have been mechanistically investigated. researchgate.net A prominent area of this research is the use of the amide group as a directing group in transition-metal-catalyzed C-H activation. researchgate.net

Catalysts based on metals like palladium, rhodium, and ruthenium are known to facilitate the functionalization of the C-H bond at the ortho position of the benzamide ring. rsc.org A general mechanism for such a palladium-catalyzed reaction involves several key steps:

The amide's carbonyl oxygen coordinates to the metal catalyst.

The catalyst then mediates the cleavage of the nearby ortho C-H bond, forming a cyclic metal-containing intermediate known as a metallacycle. This step is often the rate-determining and selectivity-defining part of the catalytic cycle.

A coupling partner, for example, an aryl halide, undergoes oxidative addition to the metal center.

The final step is reductive elimination, where a new bond is formed between the ortho-carbon of the benzamide and the coupling partner, and the active catalyst is regenerated.

The steric hindrance presented by the N-benzyl and N-isopropyl groups in this compound could potentially influence the rate and efficiency of these catalytic processes.

Furthermore, mechanistic studies have also focused on the catalytic synthesis of benzamides themselves. researchgate.net These modern approaches often bypass the need for stoichiometric activating agents by employing catalysts that can activate a carboxylic acid in situ, facilitating its reaction with an amine. researchgate.net

Derivatization Strategies and Principles of Rational Design for N Benzyl N Isopropylbenzamide Scaffolds

Systematic Modification of Benzamide (B126) and N-benzyl-N-isopropyl Substituents

The derivatization of the N-benzyl-N-isopropylbenzamide scaffold can be systematically approached by modifying its three primary components: the benzamide ring, the N-benzyl group, and the N-isopropyl group.

Modification of the Benzamide Ring:

The aromatic benzamide portion of the molecule is a prime target for substitution to explore structure-activity relationships (SAR). The introduction of various functional groups at the ortho, meta, and para positions can significantly influence the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can modulate lipophilicity and metabolic stability. For instance, studies on related benzamides have shown that halogen substitution can enhance biological activity. mdpi.com

Alkoxy and Alkyl Groups: The addition of methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can alter the molecule's polarity and steric bulk. A study on N-isopropyl-2-iodobenzamide derivatives demonstrated that a 5-methoxy substituent increased reactivity in oxidation reactions compared to other substitutions like nitro or chloro groups. researchgate.net

Electron-Withdrawing and Donating Groups: The placement of electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -NH2, -OH) can fine-tune the electronic environment of the benzamide ring, which can be critical for interactions with biological targets.

Modification of the N-benzyl Substituent:

The N-benzyl group offers another avenue for derivatization. Modifications can be made to the phenyl ring of the benzyl (B1604629) group or to the benzylic methylene (B1212753) bridge.

Aromatic Substitution: Similar to the benzamide ring, the phenyl ring of the N-benzyl group can be substituted with a variety of functional groups to explore SAR.

Heterocyclic Replacements: The phenyl ring can be replaced with various heterocyclic rings (e.g., pyridine (B92270), thiophene) to introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially improving binding affinity and selectivity for a target.

Modification of the N-isopropyl Substituent:

The N-isopropyl group, while seemingly simple, plays a crucial role in defining the steric environment around the amide nitrogen.

Steric Bulk Alteration: Replacing the isopropyl group with other alkyl groups of varying sizes (e.g., ethyl, tert-butyl) can probe the steric requirements of a potential binding pocket.

Introduction of Functionality: While less common, functionalization of the isopropyl group could be explored, for instance, through the introduction of a hydroxyl or amino group, to introduce new interaction points.

A general approach to the synthesis of N-substituted benzamides involves the reaction of a corresponding benzoyl chloride with the desired amine (in this case, N-benzyl-N-isopropylamine). mdpi.com Modifications to the benzamide ring are typically introduced on the starting benzoic acid or benzoyl chloride.

Impact of Structural Variations on Chemical and Conformational Properties

Structural modifications to the this compound scaffold have a profound impact on its chemical and conformational properties, which in turn influence its potential biological activity.

Chemical Properties:

Lipophilicity: The introduction of non-polar substituents, such as alkyl chains or halogens, generally increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes. Conversely, polar groups like hydroxyl or amino groups decrease lipophilicity.

Electronic Effects: Substituents on the aromatic rings alter the electron density distribution across the molecule. This can affect the pKa of ionizable groups and the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking.

Metabolic Stability: The presence of certain functional groups can either block or introduce sites for metabolic degradation. For example, fluorination is a common strategy to enhance metabolic stability. researchgate.net

Conformational Properties:

The three-dimensional shape of the this compound molecule is critical for its interaction with a biological target. The rotational freedom around the various single bonds allows the molecule to adopt different conformations.

Amide Bond Conformation: The amide bond itself can exist in cis or trans conformations, although the trans conformation is generally favored due to lower steric hindrance. The nature of the N-substituents can influence this equilibrium.

Dihedral Angles: The dihedral angle between the benzamide ring and the amide plane is a key conformational parameter. In the crystal structure of N-isopropylbenzamide, this angle is reported to be 30.0(3)°. researchgate.net Substituents, particularly at the ortho position of the benzamide ring, can significantly alter this angle due to steric clashes.

The following table summarizes the potential impact of various substituents on the properties of the this compound scaffold:

Modification Substituent Example Potential Impact on Chemical Properties Potential Impact on Conformational Properties
Benzamide Ring (para-position)-ClIncreased lipophilicityMinimal change in overall conformation
Benzamide Ring (ortho-position)-OCH3Increased polarity, potential H-bond acceptorIncreased steric hindrance, potential change in dihedral angle
N-benzyl Ring (para-position)-NO2Increased electron-withdrawing characterMinimal change in overall conformation
N-isopropyl Replacement-ethylReduced steric bulkIncreased conformational flexibility around the N-C bond

Principles of Pharmacophore Identification and Lead Compound Design (academic, non-clinical)

In the context of academic, non-clinical research, the this compound scaffold can be used as a starting point for the rational design of lead compounds targeting a specific biological macromolecule. This process often begins with the identification of a pharmacophore.

A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Pharmacophore Identification:

Ligand-Based Approach: If a set of molecules with known activity against a target is available, their common structural features can be analyzed to derive a pharmacophore model. For the this compound scaffold, key pharmacophoric features could include the amide carbonyl oxygen as a hydrogen bond acceptor, the aromatic rings as hydrophobic regions, and the potential for introducing hydrogen bond donors or acceptors through substitution.

Structure-Based Approach: If the three-dimensional structure of the target protein is known, its binding site can be analyzed to identify key interaction points. A pharmacophore model can then be constructed based on the complementary features of the binding pocket. For example, a hydrophobic pocket in the target would suggest the importance of the benzyl and isopropyl groups for binding.

Lead Compound Design:

Once a pharmacophore model is established, it can be used to guide the design of new derivatives of this compound with improved properties. This is an iterative process involving design, synthesis, and evaluation.

Scaffold Hopping: In some cases, the entire this compound scaffold might be replaced with a different chemical framework that maintains the same pharmacophoric features.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific sub-pockets of the target's active site. These fragments can then be linked together or grown to create a more potent lead compound. The benzamide, benzyl, and isopropyl moieties of the this compound scaffold could be considered as starting fragments.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of designed compounds to the target protein. researchgate.net This allows for the prioritization of compounds for synthesis and testing. For example, docking studies could be used to evaluate how different substituents on the benzamide ring of this compound affect its fit within a hypothetical binding site.

The design of dual inhibitors, such as those targeting both histone deacetylases (HDACs) and other enzymes, often utilizes a modular approach where a pharmacophore for one target is appended to a scaffold known to inhibit another. acs.org The this compound scaffold could potentially serve as a core for developing such multi-target agents in a research setting.

Advanced Analytical Methodologies for Research and Development of N Benzyl N Isopropylbenzamide

Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, isolation, and analysis of N-benzyl-N-isopropylbenzamide from reaction mixtures and for verifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis and purification of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, causing less polar compounds to be retained longer. For this compound, its aromatic and alkyl components provide sufficient hydrophobicity for good retention and separation on a C18 column. researchgate.net The benzamide (B126) chromophore allows for sensitive detection using an ultraviolet (UV) detector, typically at wavelengths around 254 nm. researchgate.netrsc.org By developing a gradient or isocratic method, this compound can be effectively separated from starting materials and by-products.

LC-MS, a hybrid technique coupling liquid chromatography with mass spectrometry, is also highly valuable. It provides separation based on polarity and mass-to-charge ratio, enabling definitive identification of the target compound and any co-eluting impurities. rsc.orgamadischem.com

Gas Chromatography (GC) , often coupled with a Mass Spectrometer (GC-MS), is another powerful tool, suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS to determine purity and reaction yields. rsc.org The sample is vaporized and separated on a capillary column, with compounds identified by their retention time and mass spectrum. rsc.orgrepec.org This method is particularly useful for monitoring the disappearance of volatile starting materials and the appearance of the product during synthesis.

For preparative scale work, Flash Column Chromatography is a common and efficient technique for isolating gram-scale quantities of the compound. rsc.org This method uses a stationary phase like silica (B1680970) gel and a solvent system (eluent) of varying polarity, such as a mixture of petroleum ether and ethyl acetate, to separate the product from other components of the crude reaction mixture. rsc.orgthieme-connect.com

Table 1: Example Chromatographic Conditions for Analysis of Benzamide Derivatives

TechniqueStationary Phase/ColumnMobile Phase/Carrier GasDetectionApplicationReference
HPLCReversed-Phase C18Acetonitrile / Sodium Acetate Buffer (50:50)UV at 254 nmPurity analysis, reaction monitoring researchgate.net
LC-MSReversed-Phase C18Gradient of Acetonitrile in WaterUV (254 nm) and Mass SpectrometryPurity, impurity identification rsc.org
GC-MSRtx-1 or RTX-5MS Capillary ColumnHeliumMass Spectrometry (EI)Yield determination, impurity analysis rsc.org
Flash ChromatographySilica Gel (230-400 mesh)Petroleum Ether-Ethyl Acetate MixtureThin Layer Chromatography (TLC) with UVHigh-purity isolation thieme-connect.com

Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions

Spectroscopic techniques are vital for the structural confirmation and quantification of this compound. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are key methods for determining the concentration of the compound in research solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both qualitative structural elucidation and quantitative analysis. researchgate.netontosight.ai Proton (¹H) NMR spectra of this compound exhibit characteristic signals that can be used for quantification. For instance, the benzylic protons (Ar-CH₂-N) and the isopropyl methine proton (-CH(CH₃)₂) appear in distinct regions of the spectrum. acs.orgnih.gov

For quantitative NMR (qNMR), a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals is added to the sample. The concentration of this compound can be precisely calculated by comparing the integral of one of its characteristic peaks to the integral of a peak from the internal standard.

UV-Visible (UV-Vis) Spectroscopy can also be used for concentration determination. The benzoyl group in this compound acts as a chromophore, absorbing UV light. A calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max), typically around 230-260 nm. According to the Beer-Lambert law, the absorbance of an unknown sample is directly proportional to its concentration. This method is rapid and straightforward, making it suitable for routine concentration checks in research solutions.

Table 2: Spectroscopic Data for Quantification of this compound

MethodPrincipleKey ParametersApplicationReference
Quantitative ¹H NMR (qNMR)Signal integration relative to an internal standard- Non-overlapping analyte signals (e.g., benzylic CH₂)
  • Certified internal standard (e.g., maleic acid)
  • Precise concentration determination in various solvents nih.gov
    UV-Vis SpectroscopyBeer-Lambert Law (A = εbc)- Wavelength of maximum absorbance (λ_max)
  • Calibration curve from standards
  • Rapid concentration measurement in transparent solutions researchgate.net

    Method Development for Impurity Profiling and Process Monitoring

    Developing methods to profile impurities is critical for understanding the synthesis process and ensuring the quality of the final compound. Impurities can arise from starting materials, side reactions, or degradation. Process monitoring allows for the optimization of reaction conditions to maximize yield and minimize impurity formation.

    A typical synthesis of this compound involves the reaction of benzoyl chloride with N-benzylisopropylamine, or a related synthetic pathway. Potential impurities could include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of benzoyl chloride to benzoic acid), or products from over-alkylation.

    A combination of chromatographic and spectroscopic techniques is used for impurity profiling. A high-resolution LC-MS method is often the primary tool. It can separate the main compound from trace-level impurities, and the mass spectrometer provides mass data that helps in the structural identification of these unknown components. amadischem.comklivon.com GC-MS is also effective for identifying volatile or semi-volatile impurities. rsc.org Once potential impurities are identified, their presence can be monitored throughout the synthesis process to control the reaction.

    Table 3: Hypothetical Impurity Profile and Analytical Methods

    Potential ImpurityPossible OriginPrimary Analytical MethodReference
    Benzoic AcidHydrolysis of benzoyl chlorideRP-HPLC, LC-MS rsc.org
    N-benzylisopropylamineUnreacted starting materialGC-MS, LC-MS rsc.org
    Benzoyl IsopropylamideContaminating isopropylamine (B41738) in starting materialGC-MS, LC-MS rsc.org
    Dibenzyl-isopropylamineSide reaction/impurity in starting amineGC-MS, LC-MS acs.org

    Stability Assessment in Various Research Conditions (academic, non-clinical)

    Assessing the stability of this compound is crucial for defining appropriate storage and handling conditions in a research setting. Stability studies evaluate the compound's susceptibility to degradation under various environmental factors.

    In an academic or non-clinical context, stability is typically assessed by subjecting the compound, both as a solid and in solution, to stress conditions such as elevated temperature, high humidity, light exposure (photostability), and different pH values (acidic and basic). A stability-indicating analytical method, usually HPLC, is developed and validated for this purpose. This method must be able to separate the intact this compound from all potential degradation products without interference.

    The rate of degradation is monitored over time points. The appearance of degradation products and the corresponding decrease in the concentration of the parent compound are quantified. This data helps to establish the compound's shelf-life and recommended storage conditions for research materials. Amide bonds, such as the one in this compound, can be susceptible to hydrolysis under strongly acidic or basic conditions, which would be a key focus of such a study.

    Table 4: Example Design for a Non-Clinical Stability Study

    ConditionDescriptionTime Points (Example)Analytical Method
    Thermal StressSolid compound stored at 40°C / 75% RH0, 1, 3, 6 monthsHPLC for potency, appearance testing
    PhotostabilitySolution exposed to controlled UV/Vis light0, 24, 48, 72 hoursHPLC for potency and degradants
    Acidic HydrolysisSolution in 0.1 M HCl at 60°C0, 2, 8, 24 hoursHPLC to track parent and new peaks
    Basic HydrolysisSolution in 0.1 M NaOH at 60°C0, 2, 8, 24 hoursHPLC to track parent and new peaks
    Solution StabilityIn research solvent (e.g., DMSO) at RT and 4°C0, 1, 3, 7 daysHPLC for potency

    Interdisciplinary Academic Applications and Contributions of N Benzyl N Isopropylbenzamide Research

    Role in Advanced Organic Synthesis Reagent Development

    The primary role of N-benzyl-N-isopropylbenzamide and its structural isomers in the scientific literature is as a benchmark product in the development of new synthetic reactions. Its formation serves as a proof-of-concept for the efficacy and scope of novel catalytic systems and synthetic strategies.

    Detailed Research Findings:

    A notable example is the synthesis of 2-benzyl-N-isopropylbenzamide, an isomer of the target compound, through an innovative nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling reaction. mdpi.com In this research, benzotriazinones were coupled with benzyl (B1604629) chlorides using a liquid-assisted grinding (LAG) technique, which represents an advance in mechanochemistry and sustainable synthesis. mdpi.com The successful synthesis of 2-benzyl-N-isopropylbenzamide in a high yield (81%) demonstrates the utility of this new protocol for constructing sterically hindered C-C bonds. mdpi.com The identity and purity of the synthesized compound were confirmed through rigorous analytical methods, providing a clear data signature for this molecule. mdpi.com

    Similarly, an isomer, N-benzyl-4-isopropylbenzamide, was synthesized during the exploration of a one-pot oxidative amidation of aldehydes. acs.org This method involves the in-situ generation of nitrile imine intermediates, showcasing a novel pathway to amide formation. acs.org The synthesis of N-benzyl-4-isopropylbenzamide in a 52% yield helped to establish the scope of the aldehyde component in this new reaction. acs.org

    The characterization data from these studies are crucial for the unambiguous identification of the molecule and serve as a reference for future work.

    Table 9.1: Synthesis and Characterization of this compound Isomers

    Compound Synthesis Method Yield Melting Point (°C) Analytical Data Source
    2-Benzyl-N-isopropylbenzamide Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling 81% 118–119 ¹H NMR, ¹³C NMR, HRMS mdpi.com

    | N-Benzyl-4-isopropylbenzamide | One-pot oxidative amidation of 4-isopropylbenzaldehyde (B89865) and benzylamine (B48309) | 52% | Not Reported | Spectroscopic data consistent with literature | acs.org |

    Contributions to Material Science and Polymer Chemistry (if academically relevant)

    Based on a review of available academic literature, there is no significant evidence to suggest that this compound itself has been a focal point of research or has made direct contributions to material science or polymer chemistry. While some derivatives, such as N-benzyl-4-fluoro-N-isopropylbenzamide, are noted for potential use in developing advanced materials, these applications are specific to the modified structures and not the parent compound. evitachem.com The core research on this compound remains within the domain of synthetic methodology development.

    Insights into Catalysis and Reaction Engineering

    Research involving the synthesis of this compound isomers provides specific insights into modern catalysis and reaction engineering.

    The synthesis of 2-benzyl-N-isopropylbenzamide via a denitrogenative cross-coupling reaction is a prime example. mdpi.com

    Catalysis: The study provides insights into the efficacy of nickel catalysis, which is an attractive alternative to more expensive precious metal catalysts like palladium. The reaction employs a Ni(dme)Br₂ precursor with a bipyridine (bpy) ligand, showcasing a well-defined, earth-abundant metal catalytic system. mdpi.com The use of manganese powder as a reductant is also a key feature of this catalytic cycle. mdpi.com

    Reaction Engineering: The use of liquid-assisted grinding (LAG) is a significant aspect of reaction engineering. mdpi.com This mechanochemical technique reduces the need for bulk solvents, potentially leading to more sustainable and efficient chemical processes. The reaction was performed in a planetary ball mill, demonstrating the application of mechanical force to drive chemical reactions that might be sluggish in traditional solution-phase chemistry. mdpi.com The successful formation of a sterically demanding product like 2-benzyl-N-isopropylbenzamide underscores the power of this approach. mdpi.com

    Development of Novel Analytical Standards and Probes

    While this compound has not been developed as a widely used analytical probe, its synthesis and rigorous characterization provide the necessary data for it to serve as an analytical reference standard. Whenever a new synthetic method produces a specific molecule, the detailed spectroscopic data collected becomes the standard for its identification.

    In the case of 2-benzyl-N-isopropylbenzamide, the published high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy data serve as a definitive fingerprint for the molecule. mdpi.com

    Table 9.2: Spectroscopic Reference Data for 2-Benzyl-N-isopropylbenzamide

    Analytical Technique Key Data Points Source
    ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36–7.14 (m, 9H, Ar-H), 5.45 (s, 1H, NH), 4.18 (s, 2H, CH₂), 4.15–4.09 (m, 1H, CH), 1.07 (d, J = 6.8 Hz, 6H, CH₃) mdpi.com
    ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.2, 141.0, 138.5, 137.2, 131.1, 129.9, 128.9, 128.5, 127.3, 126.4, 126.1, 41.7, 38.9, 22.6 mdpi.com

    | HRMS (ESI) | m/z: [M + Na]⁺ calcd for C₁₇H₁₉NONa: 276.1364; found: 276.1365 | mdpi.com |

    This detailed characterization is essential for quality control in any future synthesis and allows researchers to unambiguously confirm the presence and purity of the compound in reaction mixtures. mdpi.com Further structural analysis, such as through X-ray crystallography, could provide even deeper insights into its solid-state conformation, which is a foundational step for any potential application in materials or medicinal chemistry. ontosight.ai

    Prospective Research Avenues and Future Directions for N Benzyl N Isopropylbenzamide

    Exploration of Sustainable and Green Synthetic Routes

    The synthesis of amides is a cornerstone of organic chemistry, but traditional methods often rely on harsh reagents and generate significant waste. Future research into N-benzyl-N-isopropylbenzamide should prioritize the development of environmentally benign synthetic strategies.

    Current research highlights several green alternatives to conventional amide synthesis, which typically involves activating carboxylic acids into more reactive forms like acid chlorides. walisongo.ac.id These greener methods focus on improving atom economy, reducing hazardous waste, and utilizing milder reaction conditions. For instance, direct condensation reactions catalyzed by boric acid represent a more sustainable approach, avoiding the need for stoichiometric activating agents. walisongo.ac.id Another promising direction is the use of nickel catalysts for the N-alkylation of amides with alcohols, which presents a green and atom-economic pathway for forming C-N bonds. researchgate.net The use of deep eutectic solvents, such as choline (B1196258) chloride/urea (B33335), has also been explored as an eco-friendly medium for amide coupling reactions, offering a non-toxic and biodegradable alternative to conventional volatile organic solvents. researchgate.net

    Mechanochemical methods, such as liquid-assisted grinding, are also gaining traction. A recent study demonstrated an efficient nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with benzyl (B1604629) chlorides, which can produce ortho-benzylated benzamides under solvent-minimized conditions. mdpi.com Adapting such innovative methods for the synthesis of this compound could significantly reduce the environmental footprint of its production.

    Synthetic StrategyKey FeaturesPotential for this compound SynthesisReference
    Boric Acid Catalyzed CondensationDirect reaction between a carboxylic acid and an amine; avoids harsh activating agents.A direct, atom-economical route using benzoic acid and N-benzyl-N-isopropylamine. walisongo.ac.id
    Nickel-Catalyzed "Hydrogen-Borrowing"N-alkylation of amides using alcohols as alkylating agents, releasing water as the only byproduct.Could be explored for synthesizing the precursor N-isopropylbenzamide from benzamide (B126) and isopropanol. researchgate.net
    Deep Eutectic Solvents (DES)Utilizes a green, biodegradable solvent system like Choline Chloride/Urea at room temperature.Offers an eco-friendly reaction medium for the coupling of benzoic acid derivatives with the appropriate amine. researchgate.net
    Mechanochemistry (Ball Milling)Reduces or eliminates the need for bulk solvents, using mechanical force to drive reactions.A potential solvent-free or low-solvent method for amide bond formation. mdpi.com

    Deeper Mechanistic Elucidation of Catalytic Transformations

    While new synthetic methods are being developed, a fundamental understanding of the underlying reaction mechanisms is often incomplete. For this compound and related structures, deeper mechanistic studies are crucial for optimizing reaction conditions and expanding their synthetic utility.

    One area of interest is the directed ortho-lithiation of tertiary benzamides. The amide group can direct a metalating agent, like lithium diisopropylamide (LDA), to deprotonate the ortho-position of the benzene (B151609) ring, enabling subsequent functionalization. acs.orgnih.gov Preliminary studies on the reaction of N,N-dialkyl benzamides with methyl sulfides suggest that the ortho-lithiation of the benzamide is a key step that promotes the deprotonation of the methyl sulfide, leading to a nucleophilic acyl substitution. nih.gov Kinetic isotope effect studies have indicated that the cleavage of the methyl C-H bond is likely involved in the rate-determining step of this transformation. nih.gov A thorough investigation into the kinetics, intermediates, and transition states of such reactions involving this compound would provide invaluable insights.

    Furthermore, cobalt-catalyzed C-H amidation reactions are emerging as powerful tools for C-N bond formation. shu.ac.uk Density Functional Theory (DFT) calculations on related systems suggest that the migratory insertion step is likely the rate-limiting step in these catalytic cycles. shu.ac.uk Applying similar experimental and computational mechanistic studies to the synthesis or transformation of this compound could reveal subtle electronic and steric effects, guiding the design of more efficient catalysts.

    Advanced Computational Modeling for Novel Functional Designs

    Computational chemistry provides a powerful platform for predicting molecular properties and designing novel functional molecules, saving significant time and resources in the lab. Future research should leverage advanced computational modeling to explore the potential of this compound derivatives.

    Molecular docking simulations can be used to predict the binding affinity of this compound analogs to various biological targets. For example, computational analyses have been performed on similar N-benzyl benzamide structures to evaluate their potential as enzyme inhibitors. uokerbala.edu.iq These studies calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target protein. uokerbala.edu.iq This in silico screening approach can rapidly identify promising candidates for further experimental validation.

    Beyond simple docking, quantitative structure-activity relationship (QSAR) models and DFT calculations can provide deeper insights. shu.ac.uknih.gov By correlating structural features with observed activity, QSAR can guide the rational design of more potent and selective molecules. DFT can be employed to understand the electronic structure, reactivity, and conformational preferences of this compound, helping to explain observed biological activities and predict the outcomes of chemical transformations. shu.ac.uk For instance, designing derivatives with modified substitution patterns on the benzyl or benzoyl rings could lead to compounds with enhanced properties, guided entirely by computational predictions before any synthesis is attempted. scholaris.ca

    Computational MethodApplication for this compoundPotential OutcomeReference
    Molecular DockingPredicting binding modes and affinities of derivatives to target enzymes (e.g., cholinesterases, HDACs).Identification of key structural motifs for high-affinity binding; prioritization of candidates for synthesis. uokerbala.edu.iqnih.gov
    Density Functional Theory (DFT)Elucidating reaction mechanisms; calculating electronic properties and conformational energies.Rationalization of catalyst behavior; prediction of reactivity and stability of novel derivatives. shu.ac.uk
    Quantitative Structure-Activity Relationship (QSAR)Building mathematical models that correlate chemical structure with biological activity.Guiding the design of new analogs with improved potency and selectivity. nih.gov

    Identification of Undiscovered Biological Interaction Mechanisms (in vitro)

    The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs. ontosight.ai While the specific biological profile of this compound is not extensively documented, related N-benzyl benzamide derivatives have shown significant in vitro activity, suggesting that it is a promising candidate for biological screening.

    A key area for future investigation is its potential as an enzyme inhibitor. Recent studies have identified N-benzyl benzamide derivatives as potent and highly selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov In vitro assays confirming direct binding, such as surface plasmon resonance (SPR), and enzyme inhibition assays (to determine IC₅₀ values) would be essential first steps. nih.gov

    Additionally, benzamides are known to act as histone deacetylase (HDAC) inhibitors, a class of anti-cancer agents. ontosight.ai Specifically, substituting the amide nitrogen can influence potency and selectivity. scholaris.ca Screening this compound and its rationally designed analogs against a panel of HDAC isozymes in vitro could uncover novel anti-proliferative agents. Other potential activities for benzamides include antimicrobial and neuroprotective effects, which warrant exploration through relevant in vitro models, such as cell viability assays and oxidative damage models. nih.govontosight.ai Discovering and validating these interactions in vitro is a critical prerequisite for any further development. ontosight.ai

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for N-benzyl-N-isopropylbenzamide?

    • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling reactions. For example, reacting benzylamine derivatives with isopropyl-substituted benzoyl chlorides in anhydrous solvents (e.g., dichloromethane) under inert conditions. Catalysts like triethylamine are used to neutralize HCl byproducts.
    • Key Data :

    MethodCatalystSolventYield (%)Reference
    Amide couplingTriethylamineDCM68–75
    Nucleophilic substitutionDMAPTHF72–80
    • References :

    Q. Which analytical techniques are essential for characterizing N-benzyl-N-isopropylbenzamide?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm).
    • Infrared Spectroscopy (IR) : Amide C=O stretch observed near 1650–1680 cm⁻¹.
    • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., 297.4 g/mol).
      • Key Data :
    TechniqueKey Peaks/FeaturesSource
    ¹H NMRδ 1.2 (isopropyl CH₃), δ 4.8 (N-CH₂)
    IR1665 cm⁻¹ (amide C=O)
    • References :

    Q. What are the primary research applications of N-benzyl-N-isopropylbenzamide?

    • Methodological Answer : The compound serves as:

    • A precursor in medicinal chemistry for designing kinase inhibitors or antimicrobial agents.
    • A model substrate for studying amide bond stability under varying pH/temperature.
    • A ligand in coordination chemistry for metal-organic frameworks (MOFs).
      • References :

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve synthesis yield?

    • Methodological Answer :

    • Variables : Catalyst loading (e.g., 10–20 mol% DMAP), solvent polarity (THF vs. DMF), and temperature (0°C vs. room temperature).
    • Design of Experiments (DoE) : Use factorial design to identify interactions between variables. For example, higher yields (85%) are achieved in DMF at 50°C with 15 mol% DMAP.
      • Key Data :
    ConditionYield (%)Purity (%)
    DMF, 50°C, 15 mol% DMAP8598
    THF, RT, 10 mol% DMAP7295
    • References :

    Q. How to resolve contradictions in reported biological activity data?

    • Methodological Answer :

    • Assay Validation : Reproduce experiments using standardized protocols (e.g., MIC assays for antimicrobial activity).
    • Purity Analysis : Use HPLC to rule out impurities (e.g., ≥98% purity required for reliable IC₅₀ values).
    • Stereochemical Considerations : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity (e.g., R vs. S isomers may exhibit differing activities).
      • References :

    Q. What computational methods predict N-benzyl-N-isopropylbenzamide’s interactions with biological targets?

    • Methodological Answer :

    • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinase ATP-binding pockets).
    • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
      • Key Data :
    Target ProteinDocking Score (kcal/mol)Binding Site Residues
    EGFR Kinase-9.2Leu694, Met793
    • References :

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.